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molecular formula C13H18ClN3O B8795731 1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol

1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol

Cat. No. B8795731
M. Wt: 267.75 g/mol
InChI Key: RZQCTGLTFGMWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324225B2

Procedure details

To a solution of 1-[2-chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-ethanol (61 mg, 0.2 mmol) in CH2Cl2 (2 mL) is added Dess-Martin periodinane (242 mg, 0.5 mmol). The reaction mixture is stirred for 1 h, quenched with 10% NaS2O3:saturated NaHCO3 (1:1) aqueous solution, and extracted with CH2Cl2. The extracts are washed with water and brine, dried over Na2SO4, and concentrated in vacuo. The residue is purified by flash chromatography (SiO2, EtOAc/Hexane 1:3) to afford 58 mg of 1-[2-chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-ethanone.
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[C:9]([CH:11]([OH:13])[CH3:12])[N:8]([CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[C:6]=2[N:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[N:8]([CH:14]([CH2:15][CH3:16])[CH2:17][CH3:18])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(C)O)C(CC)CC
Name
Quantity
242 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% NaS2O3
EXTRACTION
Type
EXTRACTION
Details
saturated NaHCO3 (1:1) aqueous solution, and extracted with CH2Cl2
WASH
Type
WASH
Details
The extracts are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (SiO2, EtOAc/Hexane 1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(C)=O)C(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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